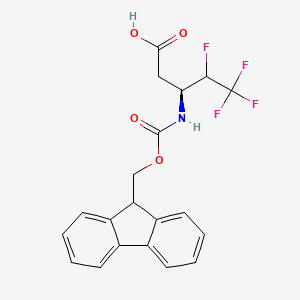![molecular formula C18H17FN4O B12835875 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl- CAS No. 27808-01-1](/img/structure/B12835875.png)
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Dimethylamino)Phenyl]Imino}-2-(4-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with dimethylamino, fluorophenyl, and methyl groups. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Dimethylamino)Phenyl]Imino}-2-(4-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazolone derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or other substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Potential medicinal applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, the compound’s properties make it suitable for use in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Dimethylamino)Phenyl]Imino}-2-(4-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
- 4-{[4-(Dimethylamino)Phenyl]Imino}-1(4H)-Naphthalenone
- 4-[[4-(Dimethylamino)Phenyl]Imino]Naphthalen-1(4H)-Ylidene]Amino]Cyanide
Comparison: Compared to similar compounds, 4-{[4-(Dimethylamino)Phenyl]Imino}-2-(4-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
27808-01-1 |
|---|---|
Fórmula molecular |
C18H17FN4O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]imino-2-(4-fluorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H17FN4O/c1-12-17(20-14-6-10-15(11-7-14)22(2)3)18(24)23(21-12)16-8-4-13(19)5-9-16/h4-11H,1-3H3 |
Clave InChI |
GEAYCZXVSWXJRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)



![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)

![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)




